molecular formula C8H8BrFN4 B13011209 7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B13011209
M. Wt: 259.08 g/mol
InChI Key: PXEAFOJEWGTAIR-UHFFFAOYSA-N
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Description

7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with a bromo group at the 7th position and a fluoroethyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,1-f][1,2,4]triazine core, followed by the introduction of the bromo and fluoroethyl groups. Key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group .

Scientific Research Applications

7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

    7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Lacks the fluoroethyl group but shares the core structure.

    N-(2-Fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: Lacks the bromo group but includes the fluoroethyl substitution.

Uniqueness: 7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of both the bromo and fluoroethyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential as a versatile scaffold in drug design .

Properties

Molecular Formula

C8H8BrFN4

Molecular Weight

259.08 g/mol

IUPAC Name

7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C8H8BrFN4/c9-7-2-1-6-8(11-4-3-10)12-5-13-14(6)7/h1-2,5H,3-4H2,(H,11,12,13)

InChI Key

PXEAFOJEWGTAIR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)Br)NCCF

Origin of Product

United States

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